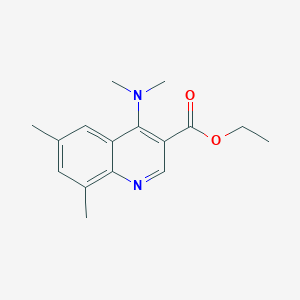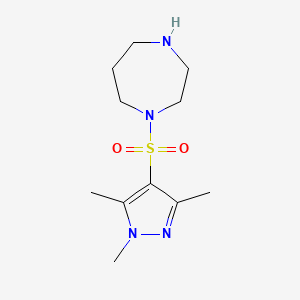![molecular formula C14H22N2O3 B11850867 2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide CAS No. 20846-30-4](/img/structure/B11850867.png)
2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide is a chemical compound with a complex structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which includes both hydroxyethyl and dimethylphenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride, followed by the addition of bis(2-hydroxyethyl)amine. The reaction conditions often require a controlled temperature and the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted compounds.
Aplicaciones Científicas De Investigación
2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with biological molecules, while the dimethylphenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid: This compound has similar hydroxyethyl groups but differs in its sulfonic acid moiety.
Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane:
Uniqueness
2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide is unique due to its combination of hydroxyethyl and dimethylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
20846-30-4 |
|---|---|
Fórmula molecular |
C14H22N2O3 |
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C14H22N2O3/c1-11-4-3-5-12(2)14(11)15-13(19)10-16(6-8-17)7-9-18/h3-5,17-18H,6-10H2,1-2H3,(H,15,19) |
Clave InChI |
OXSNCSASHMITHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)CN(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B11850823.png)

![8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B11850841.png)
![4-Pyrimidinamine, 5-fluoro-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B11850847.png)



